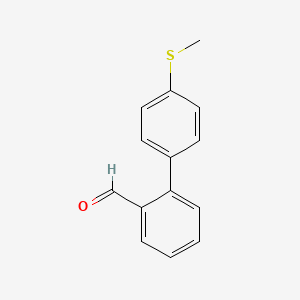
4'-Methylsulfanyl-biphenyl-2-carbaldehyde
描述
4’-Methylsulfanyl-biphenyl-2-carbaldehyde is an organic compound with the molecular formula C14H12OS and a molecular weight of 228.31 g/mol . This compound is characterized by the presence of a biphenyl structure with a methylsulfanyl group at the 4’ position and an aldehyde group at the 2 position. It is primarily used in research settings, particularly in the field of proteomics .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Methylsulfanyl-biphenyl-2-carbaldehyde typically involves the following steps:
Formation of Biphenyl Structure: The biphenyl structure can be synthesized through a Suzuki-Miyaura cross-coupling reaction, where a halogenated benzene derivative reacts with a boronic acid derivative in the presence of a palladium catalyst.
Introduction of Methylsulfanyl Group: The methylsulfanyl group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the biphenyl structure is replaced by a methylsulfanyl group.
Formylation: The aldehyde group is introduced through a formylation reaction, such as the Vilsmeier-Haack reaction, where the biphenyl derivative reacts with a formylating agent like N,N-dimethylformamide and phosphorus oxychloride.
Industrial Production Methods
While specific industrial production methods for 4’-Methylsulfanyl-biphenyl-2-carbaldehyde are not well-documented, the general principles of organic synthesis and scale-up techniques would apply. This includes optimizing reaction conditions, using efficient catalysts, and employing purification techniques like recrystallization or chromatography.
化学反应分析
Types of Reactions
4’-Methylsulfanyl-biphenyl-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methylsulfanyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products
Oxidation: 4’-Methylsulfanyl-biphenyl-2-carboxylic acid.
Reduction: 4’-Methylsulfanyl-biphenyl-2-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
科学研究应用
4’-Methylsulfanyl-biphenyl-2-carbaldehyde is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis and for studying reaction mechanisms.
Biology: In proteomics research to study protein interactions and modifications.
Industry: Used in the synthesis of advanced materials and specialty chemicals.
作用机制
The mechanism of action of 4’-Methylsulfanyl-biphenyl-2-carbaldehyde depends on its specific application. In proteomics research, it may interact with proteins through covalent bonding or non-covalent interactions, affecting protein structure and function. The aldehyde group can form Schiff bases with amino groups in proteins, leading to modifications that can be studied for various biological effects.
相似化合物的比较
Similar Compounds
4’-Methylsulfanyl-biphenyl-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
4’-Methylsulfanyl-biphenyl-2-methanol: Similar structure but with a primary alcohol group instead of an aldehyde.
4’-Methylsulfanyl-biphenyl: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
Uniqueness
4’-Methylsulfanyl-biphenyl-2-carbaldehyde is unique due to the presence of both a methylsulfanyl group and an aldehyde group on the biphenyl structure. This combination allows for diverse chemical reactivity and makes it a valuable compound in various research applications.
属性
IUPAC Name |
2-(4-methylsulfanylphenyl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12OS/c1-16-13-8-6-11(7-9-13)14-5-3-2-4-12(14)10-15/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMGKDSFKKXRHDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=CC=CC=C2C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide](/img/structure/B7725400.png)
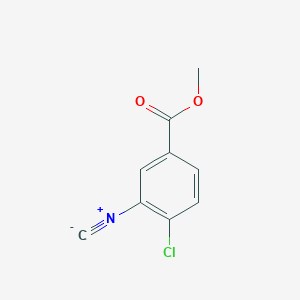
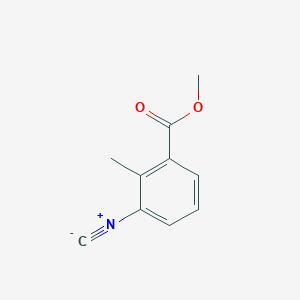
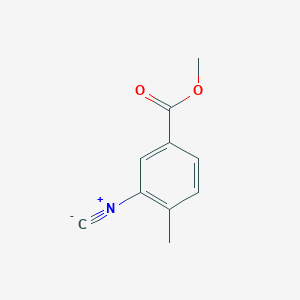
![6-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B7725418.png)
![7-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B7725423.png)
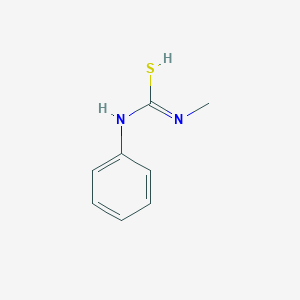

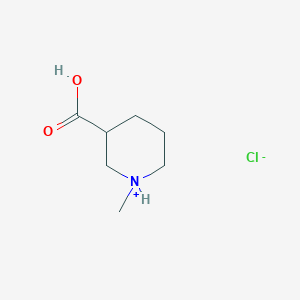
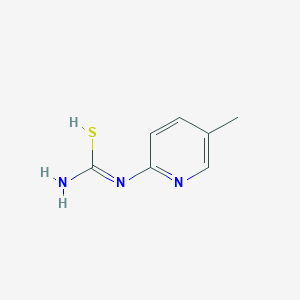
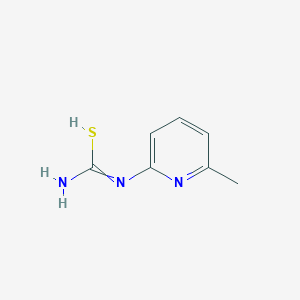
![2-Methyl-4-[(pyrrolidine-1-carbonyl)-amino]-benzenesulfonyl chloride](/img/structure/B7725480.png)
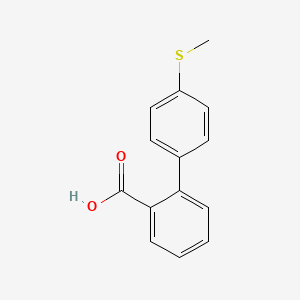
![4'-(Methylsulfanyl)[1,1'-biphenyl]-3-amine](/img/structure/B7725487.png)
